REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:17])=[CH:3][CH2:4][CH2:5][C:6]1[CH2:7][CH:8]2[C:13](=[O:14])[O:12][C:10](=[O:11])[CH:9]2[CH2:15][CH:16]=1.B(F)(F)F.CCOCC>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:17])[CH2:3][CH2:4][CH2:5][C:6]2[CH2:7][CH:8]3[C:13]([O:12][C:10](=[O:11])[CH:9]3[CH2:15][C:16]1=2)=[O:14] |f:1.2|
|
Name
|
VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCCC=1CC2C(C(=O)OC2=O)CC1)C
|
Name
|
VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1000g )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2CC3C(CC2CCC1)C(=O)OC3=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |